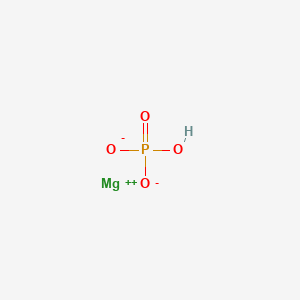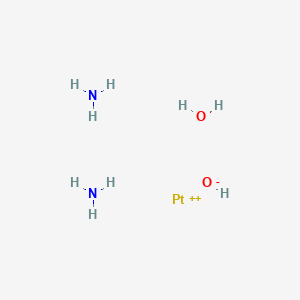
3-Hydroxychol-2-en-24-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxychol-2-en-24-oic acid typically involves the hydroxylation of cholenoic acid derivatives. One common method starts with hyodeoxycholic acid as a starting material, followed by specific hydroxylation steps . The reaction conditions often require the use of strong oxidizing agents and controlled temperature settings to ensure the selective introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts to enhance the efficiency and selectivity of the hydroxylation process. The use of biocatalysts can also reduce the need for harsh chemical reagents, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxychol-2-en-24-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various hydroxy and keto derivatives of cholenoic acid, which can have different biological and chemical properties.
Applications De Recherche Scientifique
3-Hydroxychol-2-en-24-oic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bile acids and steroid derivatives.
Biology: The compound is studied for its role in bile acid metabolism and its effects on lipid absorption.
Medicine: Research has explored its potential therapeutic applications in treating liver diseases and metabolic disorders.
Mécanisme D'action
The mechanism of action of 3-Hydroxychol-2-en-24-oic acid involves its interaction with bile acid receptors and transporters in the liver and intestines. It facilitates the emulsification and absorption of dietary fats by forming micelles. The compound also plays a role in regulating cholesterol levels by promoting its excretion through bile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cholic acid
- Chenodeoxycholic acid
- Deoxycholic acid
- Lithocholic acid
Uniqueness
3-Hydroxychol-2-en-24-oic acid is unique due to its specific hydroxylation pattern, which influences its biological activity and solubility. Compared to other bile acids, it has distinct properties that make it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
69941-28-2 |
|---|---|
Formule moléculaire |
C24H38O3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h10,15-16,18-21,25H,4-9,11-14H2,1-3H3,(H,26,27)/t15-,16?,18+,19-,20+,21+,23+,24-/m1/s1 |
Clé InChI |
HULQGYPWEGNXPA-PBDHEXIJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=C(C4)O)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |
Synonymes |
3 beta-hydroxy-3-cholenic acid 3 beta-hydroxychol-3-en-24-oic acid 3 beta-hydroxycholenoic acid delta(3)-cholenic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B1220894.png)
![N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide](/img/structure/B1220895.png)

![2-[(2-cyclopropyl-2-oxoethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B1220897.png)
